![molecular formula C20H20N2O7 B2479275 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide CAS No. 2034539-26-7](/img/structure/B2479275.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

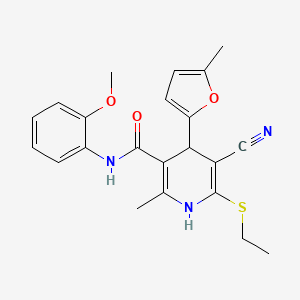

The compound seems to be a complex organic molecule that contains benzo[d][1,3]dioxol and dihydrobenzo[b][1,4]dioxin substructures . These substructures are found in various organic compounds, some of which have been studied for their anticancer properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple aromatic rings and functional groups . The exact structure would need to be determined through methods such as X-ray crystallography .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Compounds with structural elements like benzodioxoles and benzodioxins have been explored for their synthetic routes and chemical reactivity. For instance, new synthesis methods for 2,3-dihydrobenzo[1,4]dioxine and derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of propynyloxyphenols and propynyloxyanilines have been developed, demonstrating significant stereoselectivity and potential for generating diverse molecular structures (Gabriele et al., 2006). Such methodologies could be relevant for synthesizing or modifying compounds like N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide.

Anticancer Activity

Research on hydroxyl-containing benzothiophene analogs has shown selectivity towards laryngeal cancer cells, suggesting the importance of hydroxyl groups in mediating anticancer activity. Such findings underline the potential pharmacological interest in compounds with hydroxyl groups and complex aromatic systems for anticancer applications (Haridevamuthu et al., 2023).

Optical and Electrical Properties

Studies on novel dioxime compounds containing the oxolane ring have investigated their electrical properties, revealing semiconducting behaviors and potential for application in materials science, particularly in the development of semiconducting complexes (Aydogdu et al., 2003). Such research highlights the interest in exploring the electrical and optical properties of organometallic compounds with complex ring structures.

Photoreduction and Oxidative Properties

The photoreduction of pyridine N-oxide by 1-benzyl-1,4-dihydronicotinamide has been studied, leading to the generation of hydroxyl radicals, indicating the potential of certain N-oxide compounds in photoreductive applications and their role in generating reactive oxygen species (Nakanishi et al., 2005). This research suggests avenues for the use of similar compounds in studying oxidative stress and its implications in various biological contexts.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O7/c23-14(13-2-4-15-18(8-13)27-6-5-26-15)10-22-20(25)19(24)21-9-12-1-3-16-17(7-12)29-11-28-16/h1-4,7-8,14,23H,5-6,9-11H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQARTVYPQSTBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

triazin-4-one](/img/structure/B2479193.png)

![4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)

![3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid](/img/structure/B2479196.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2479198.png)

![N-(2,5-dimethylphenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2479201.png)

![N-(4-butylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2479203.png)

![1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2479204.png)

![1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole](/img/structure/B2479207.png)

![N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2479212.png)

![1-(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2479213.png)